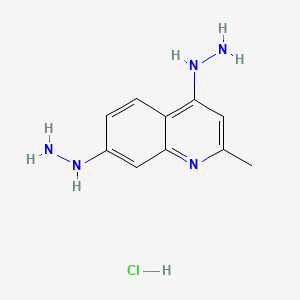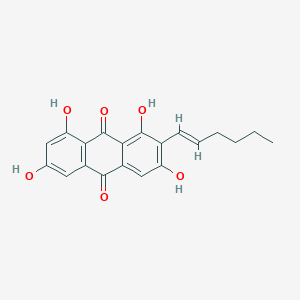
10,10a-Dihydro-10-(4-morpholinyl)-11H-indeno(1,2-b)quinolin-11-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,10a-Dihydro-10-(4-morpholinyl)-11H-indeno(1,2-b)quinolin-11-one is a complex organic compound that belongs to the class of indenoquinolines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10,10a-Dihydro-10-(4-morpholinyl)-11H-indeno(1,2-b)quinolin-11-one typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the indenoquinoline core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the morpholinyl group via nucleophilic substitution.
Industrial Production Methods
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Techniques like continuous flow synthesis could be employed for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions could be used to modify the quinoline ring.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydro derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Applications in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 10,10a-Dihydro-10-(4-morpholinyl)-11H-indeno(1,2-b)quinolin-11-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.
Comparación Con Compuestos Similares
Similar Compounds
Indenoquinolines: Compounds with similar core structures but different substituents.
Morpholinyl Derivatives: Compounds containing the morpholinyl group attached to different core structures.
Uniqueness
10,10a-Dihydro-10-(4-morpholinyl)-11H-indeno(1,2-b)quinolin-11-one is unique due to its specific combination of the indenoquinoline core and the morpholinyl substituent, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propiedades
Número CAS |
88389-55-3 |
|---|---|
Fórmula molecular |
C20H18N2O2 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
10-morpholin-4-yl-10,10a-dihydroindeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C20H18N2O2/c23-20-14-6-2-1-5-13(14)18-17(20)19(22-9-11-24-12-10-22)15-7-3-4-8-16(15)21-18/h1-8,17,19H,9-12H2 |
Clave InChI |
HXOMVVUPMXRASG-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2C3C(=NC4=CC=CC=C24)C5=CC=CC=C5C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-propylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12740026.png)











